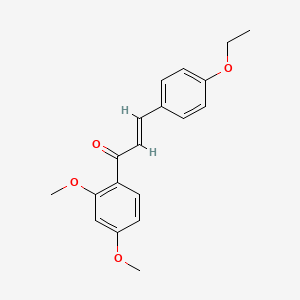
trans-4-Ethoxy-2',4'-Dimethoxychalcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Ethoxy-2’,4’-dimethoxychalcone: is a chalcone derivative, a type of natural flavonoid. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its unique structure, which includes ethoxy and methoxy groups attached to the chalcone backbone.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Ethoxy-2’,4’-dimethoxychalcone is used as a starting material for the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new drugs or chemical probes.
Biology: In biological research, this compound is studied for its potential therapeutic effects. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: Due to its biological activities, trans-4-Ethoxy-2’,4’-dimethoxychalcone is being investigated as a potential drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
Target of Action
The primary target of trans-4-Ethoxy-2’,4’-dimethoxychalcone is the enzyme Ferrochelatase (FECH) . FECH is a key enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme .
Mode of Action
Trans-4-Ethoxy-2’,4’-dimethoxychalcone interacts with its target, FECH, by inhibiting its activity . This inhibition leads to a disruption in the heme biosynthesis pathway, specifically inducing a form of cell death known as ferroptosis . Ferroptosis is a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .
Biochemical Pathways
The inhibition of FECH by trans-4-Ethoxy-2’,4’-dimethoxychalcone affects the heme biosynthesis pathway . This disruption leads to an increase in unstable iron pools within the cell, triggering ferroptosis . The compound also induces ferritinophagy, a process where ferritin, the cell’s iron storage protein, is degraded, leading to an increase in intracellular iron .
Pharmacokinetics
The compound’s molecular weight of 3124 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of trans-4-Ethoxy-2’,4’-dimethoxychalcone at the molecular and cellular level results in the selective elimination of senescent cells . Senescent cells are aged cells that have lost their ability to divide but remain metabolically active and often contribute to aging and age-related diseases . By inducing ferroptosis in these cells, the compound effectively removes them, potentially ameliorating aging and improving health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-4-Ethoxy-2’,4’-dimethoxychalcone. It’s important to note that the compound’s effectiveness can be influenced by the cellular environment, particularly the presence of iron and the status of cellular antioxidant defenses, which can impact the induction of ferroptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-2’,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for trans-4-Ethoxy-2’,4’-dimethoxychalcone are similar to laboratory synthesis but are scaled up. The process involves the same Claisen-Schmidt condensation reaction, but with optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Ethoxy-2’,4’-dimethoxychalcone can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized chalcone derivatives.
Reduction: Reduced chalcone derivatives, such as alcohols.
Substitution: Substituted chalcones with different functional groups replacing the ethoxy or methoxy groups.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethoxychalcone: Another chalcone derivative with similar biological activities.
4-Methoxychalcone: A simpler chalcone derivative with one methoxy group.
2’,4’-Dimethoxychalcone: A chalcone derivative with two methoxy groups but lacking the ethoxy group.
Uniqueness: trans-4-Ethoxy-2’,4’-dimethoxychalcone stands out due to its unique combination of ethoxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This combination allows for a broader range of chemical modifications and potential therapeutic applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJUCCJMIZCKX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)


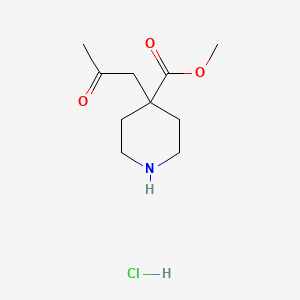
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
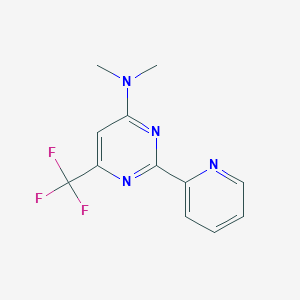
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)
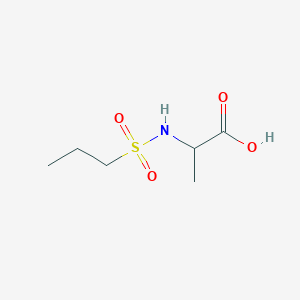
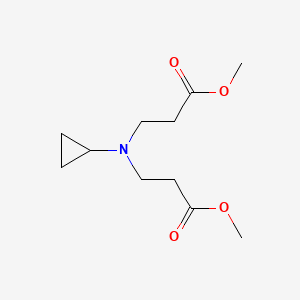
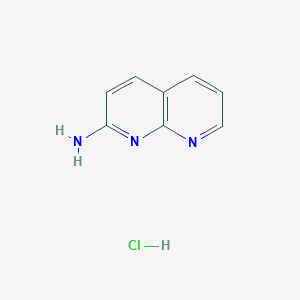
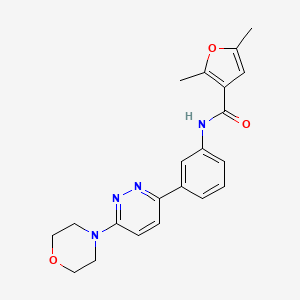
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2434339.png)
